

Phenoxyacetic Anhydride: A Technical Guide to its Melting Point and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetic anhydride*

Cat. No.: B081273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic anhydride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.^[1] A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

Phenoxyacetic anhydride is a solid at room temperature and is sensitive to moisture.^[2] Key quantitative data for this compound are summarized in the table below.

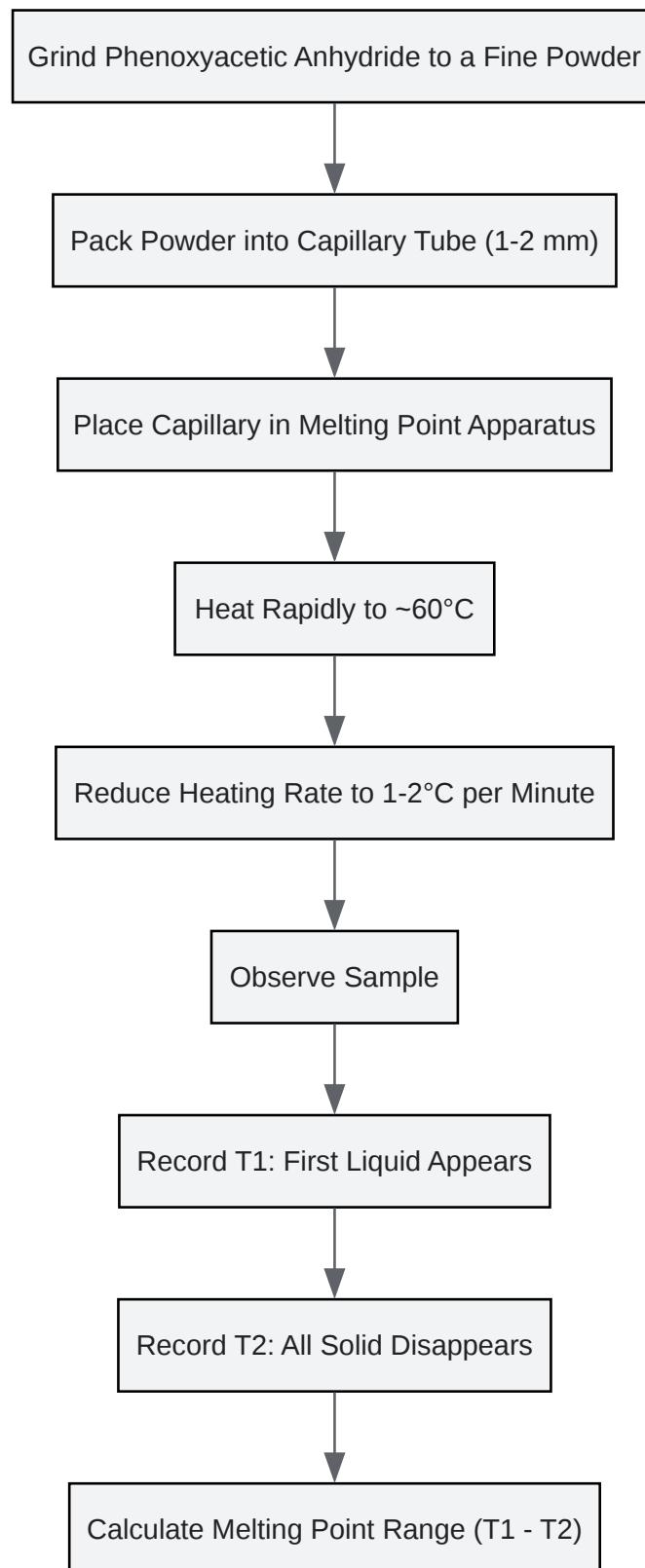
Property	Value
Molecular Formula	C ₁₆ H ₁₄ O ₅
Molecular Weight	286.28 g/mol ^[3]
Melting Point	70-74 °C ^[3]
Appearance	Off-white to greyish yellow solid ^[3]
Purity	≥ 98% (Assay by titration) ^[3]
CAS Number	14316-61-1 ^[3]

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4][5] Impurities tend to lower and broaden the melting point range.[4] The reported melting point of **phenoxyacetic anhydride** is 70-74 °C.[3]

Experimental Protocol: Capillary Method

A common and reliable method for determining the melting point of an organic solid is the capillary method using a melting point apparatus.[4][5]


Materials:

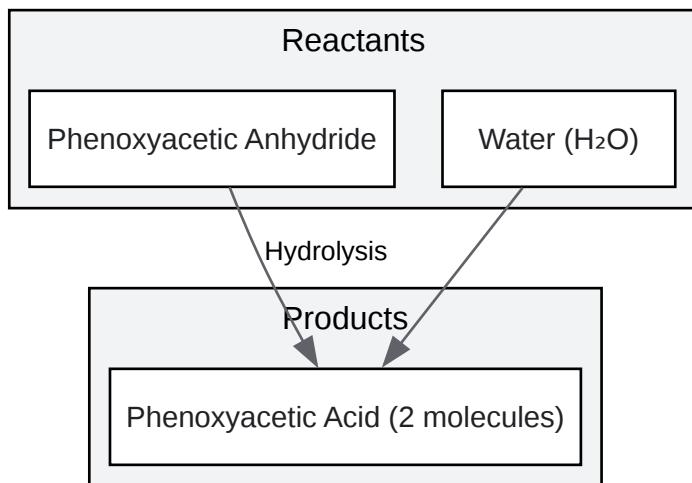
- **Phenoxyacetic anhydride** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5]
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **phenoxyacetic anhydride** sample is finely powdered. If necessary, use a mortar and pestle to grind the crystals.
- Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the compound should enter the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. The sample height should be 1-2 mm.[6]
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is positioned correctly next to the capillary tube.[5]

- Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.[\[4\]](#) For a known substance like **phenoxyacetic anhydride**, heat rapidly to about 60°C, then slow the heating rate to 1-2°C per minute as you approach the expected melting point.[\[5\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting). This provides the melting point range.[\[4\]](#) [\[7\]](#)
- Cooling and Repetition: Allow the apparatus to cool. A fresh sample in a new capillary tube must be used for any repeat measurements.[\[6\]](#)

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination

Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which states that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.^[8] As an acid anhydride, **phenoxyacetic anhydride** is reactive towards protic solvents like water.

Reactivity with Water

Acid anhydrides react with water to form their corresponding carboxylic acids.^{[5][7]} In the case of **phenoxyacetic anhydride**, it will slowly hydrolyze to form two molecules of phenoxyacetic acid. This reactivity means that **phenoxyacetic anhydride** is not truly soluble in water but rather reacts with it.

[Click to download full resolution via product page](#)

Hydrolysis of **Phenoxyacetic Anhydride**

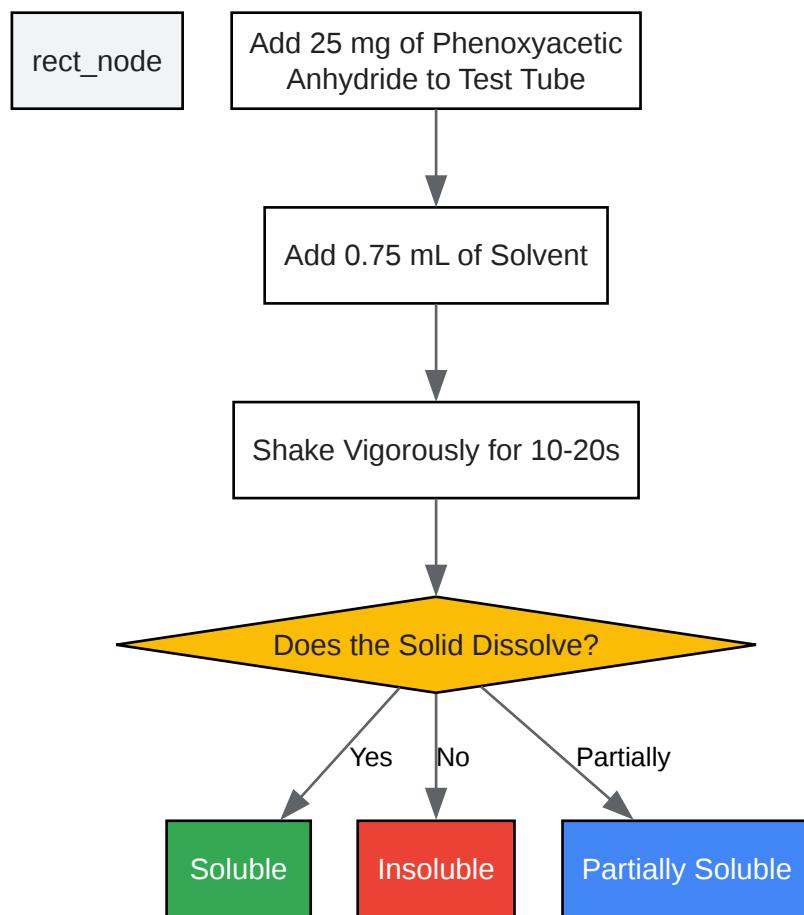
Solubility in Organic Solvents

While specific quantitative solubility data for **phenoxyacetic anhydride** is not readily available, its solubility can be inferred from its chemical structure and the known solubility of the closely related phenoxyacetic acid. Phenoxyacetic acid is highly soluble in organic solvents such as ethanol, diethyl ether, and benzene.^[9] Given its structure, **phenoxyacetic anhydride** is expected to be soluble in a range of common organic solvents.

Solvent	Predicted Solubility	Rationale
Tetrahydrofuran (THF)	Soluble	A common aprotic solvent for reactions with anhydrides.
Acetone	Soluble	A polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM)	Soluble	A common non-polar solvent for organic synthesis.
Diethyl Ether	Soluble	A relatively non-polar solvent in which the related acid is highly soluble.
Ethanol	Soluble, but may react slowly	A polar protic solvent. Anhydrides can react with alcohols to form esters, especially with heating or a catalyst.
Hexane	Sparingly Soluble to Insoluble	A non-polar aliphatic solvent; the polarity of the anhydride may limit solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a method for systematically determining the solubility of **phenoxyacetic anhydride** in various solvents.[\[1\]](#)[\[8\]](#)

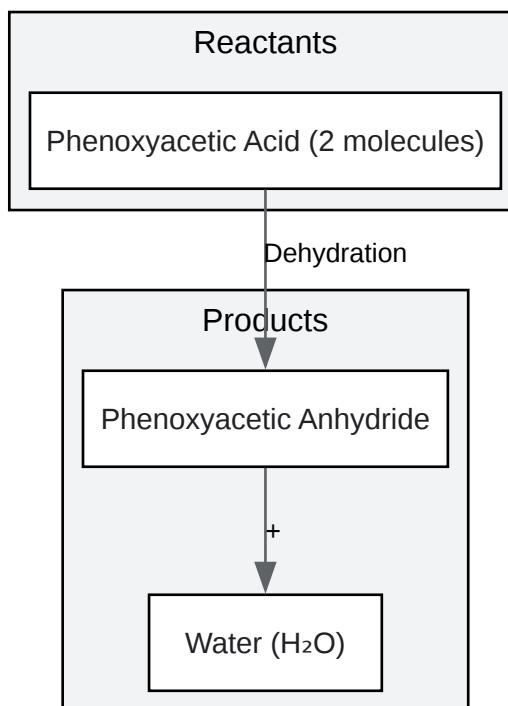

Materials:

- **Phenoxyacetic anhydride**
- A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
- Small test tubes

- Spatula
- Graduated cylinder or pipette

Procedure:

- Sample Preparation: Place approximately 25 mg of **phenoxyacetic anhydride** into a small, dry test tube.
- Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[\[1\]](#)
- Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[\[8\]](#)
- Observation: Observe the mixture.
 - Soluble: The solid dissolves completely.
 - Partially Soluble: Some of the solid dissolves, but not all.
 - Insoluble: The solid does not appear to dissolve.
- Recording: Record the results for each solvent tested. For protic solvents like water and alcohols, also note any signs of a chemical reaction (e.g., heat generation, gas evolution).
- Safety: Perform these tests in a well-ventilated fume hood, as many organic solvents are volatile and flammable.



[Click to download full resolution via product page](#)

Workflow for Qualitative Solubility Testing

Synthesis Context

Phenoxyacetic anhydride is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A common laboratory method for preparing anhydrides from carboxylic acids involves dehydration, which can be achieved by heating with a strong dehydrating agent or by reacting the carboxylic acid with a more reactive acid derivative like an acyl chloride.

[Click to download full resolution via product page](#)

Synthesis of **Phenoxyacetic Anhydride**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 5. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]

- 6. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents
[patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents
[patents.google.com]
- 9. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Phenoxyacetic Anhydride: A Technical Guide to its Melting Point and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081273#phenoxyacetic-anhydride-melting-point-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com